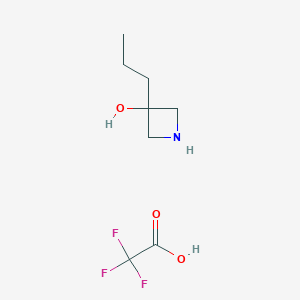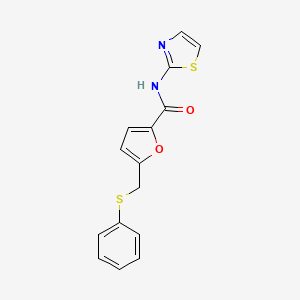![molecular formula C18H14ClN3O2S2 B2501804 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide CAS No. 301305-19-1](/img/structure/B2501804.png)
3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide is a compound notable for its structural complexity and potential applications in various scientific fields. It contains multiple functional groups, including a thiazolidinone ring, a chlorobenzylidene moiety, and a pyridinyl-propionamide chain, giving it diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically involves the formation of the thiazolidinone ring through a cyclization reaction. One common method starts with a suitable thioamide, which reacts with α-halo ketones to form the thiazolidinone core. The chlorobenzylidene group is then introduced via an aldol condensation reaction between the intermediate thiazolidinone and p-chlorobenzaldehyde. Finally, the pyridin-3-yl-propionamide chain is added through an amide bond formation, possibly using coupling reagents like DCC or EDC in the presence of a base.
Industrial Production Methods: For industrial-scale production, the synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and the use of catalysts to increase yield and purity. Continuous flow techniques could be employed to streamline the process, reducing reaction times and improving scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide undergoes various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Potentially reducing the carbonyl groups to alcohols.
Substitution: Halide substitutions can occur on the chlorobenzylidene ring.
Oxidation: Often performed using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution may involve reagents such as sodium azide or sodium thiolate under appropriate conditions.
Major Products: The major products depend on the reaction type but may include sulfoxides, reduced alcohol derivatives, and substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The unique structural features make it a valuable scaffold for developing novel chemical entities.
Biology: In biological research, it is investigated for its interactions with proteins and nucleic acids, potentially serving as a molecular probe.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, by modulating specific biological pathways.
Industry: Its chemical stability and reactivity may find applications in material science, including the development of new polymers or catalysts.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. The thiazolidinone ring, for instance, may inhibit certain enzymes, while the chlorobenzylidene group can interact with hydrophobic pockets in proteins. The pyridin-3-yl-propionamide chain might enhance binding affinity and specificity to target receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiazolidinone derivatives, 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide stands out due to the presence of the chlorobenzylidene group and the pyridinyl-propionamide chain, which confer unique chemical and biological properties. Similar compounds may include:
3-(4-Bromobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl derivatives.
3-(4-Methylbenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl compounds.
Unique Properties: Its specific combination of functional groups provides distinctive reactivity patterns and biological activities, setting it apart from other thiazolidinone derivatives.
Eigenschaften
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S2/c19-13-5-3-12(4-6-13)10-15-17(24)22(18(25)26-15)9-7-16(23)21-14-2-1-8-20-11-14/h1-6,8,10-11H,7,9H2,(H,21,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKWPWNYSHYRY-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B2501722.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)

![3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)


![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)

